

Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescence-based assay for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the inhibitory activity of indazole compounds against specific kinases, along with sample data and visualizations of the experimental workflow and a relevant signaling pathway.

The ADP-Glo™ Kinase Assay is a homogeneous method that can be used for a wide range of kinases and ATP concentrations.^{[1][2]} The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial ADP concentration and, therefore, the kinase activity.^{[3][4]}

Data Presentation

The inhibitory activity of indazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative data for the inhibition of two key cell cycle kinases, PKMYT1 and TTK/Mps1, by novel indazole derivatives, as determined by the ADP-Glo™ Kinase Assay.

Table 1: Inhibition of PKMYT1 Kinase by Indazole Compounds

Compound ID	Target Kinase	Inhibitor		
		Concentration (nM)	% Inhibition	IC50 (nM)
Indazole-A	PKMYT1	10	85	5.2
Indazole-B	PKMYT1	10	65	15.8
Indazole-C	PKMYT1	10	40	45.1

Table 2: Inhibition of TTK/Mps1 Kinase by Indazole Carboxamides[5]

Compound ID	Target Kinase	IC50 (nM)
Indazole Carboxamide 93a	TTK/Mps1	2.9
Indazole Carboxamide 93b	TTK/Mps1	5.9
Established Inhibitor (CFI-400945)	TTK/Mps1	1.8
Established Inhibitor (Mps-IN-1)	TTK/Mps1	180

Experimental Protocols

This section provides a detailed protocol for determining the IC50 values of indazole compounds against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a synthesized representation based on established methodologies.[5][6]

Materials

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant purified protein kinase of interest (e.g., PKMYT1, TTK/Mps1)
- Specific peptide substrate for the kinase
- Indazole-based kinase inhibitors (test compounds)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Adenosine triphosphate (ATP)
- High-purity Dimethyl sulfoxide (DMSO)
- 384-well white, opaque microplates
- Microplate reader capable of measuring luminescence

Methods

1. Reagent Preparation:

- Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[\[7\]](#)
- Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM).
- Prepare serial dilutions of the inhibitor in kinase reaction buffer to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (e.g., $\leq 1\%$).
- Prepare the kinase/substrate mixture by diluting the kinase and its specific substrate in the kinase reaction buffer to the desired concentrations.
- Prepare the ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

2. Kinase Reaction Setup:

- In a 384-well plate, add 2.5 μ L of the serially diluted indazole compound solution or vehicle control (DMSO in kinase buffer) to the appropriate wells.[5]
- Add 2.5 μ L of the 2x kinase/substrate mixture to each well.[5]
- Initiate the kinase reaction by adding 5 μ L of the 2x ATP solution to each well. The final reaction volume will be 10 μ L.[5]
- Incubate the plate at room temperature for 60 minutes.[5]

3. ADP-Glo™ Assay Procedure:

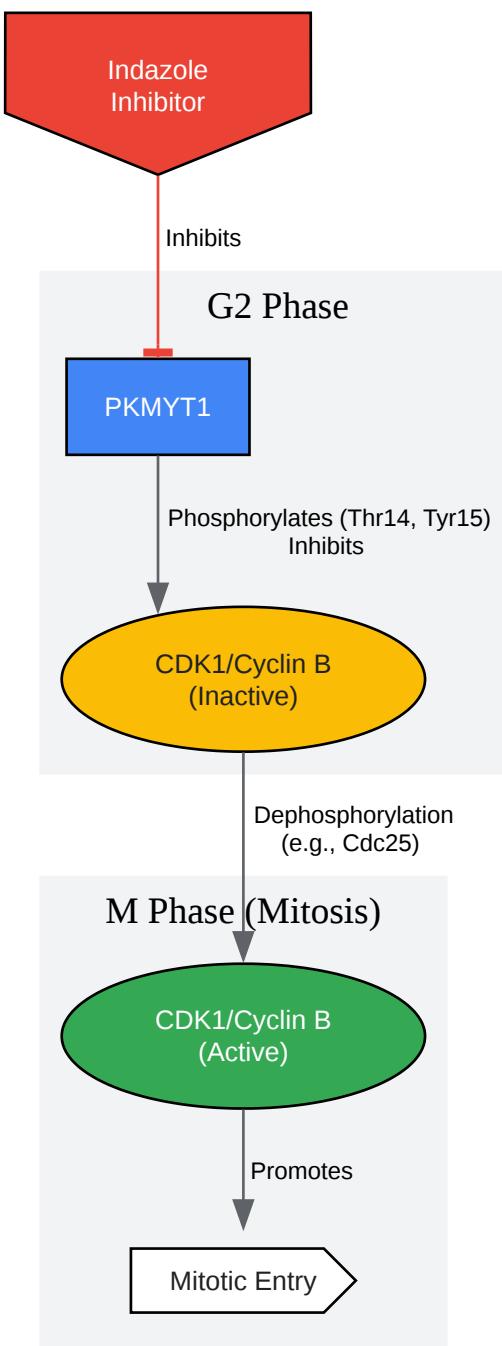
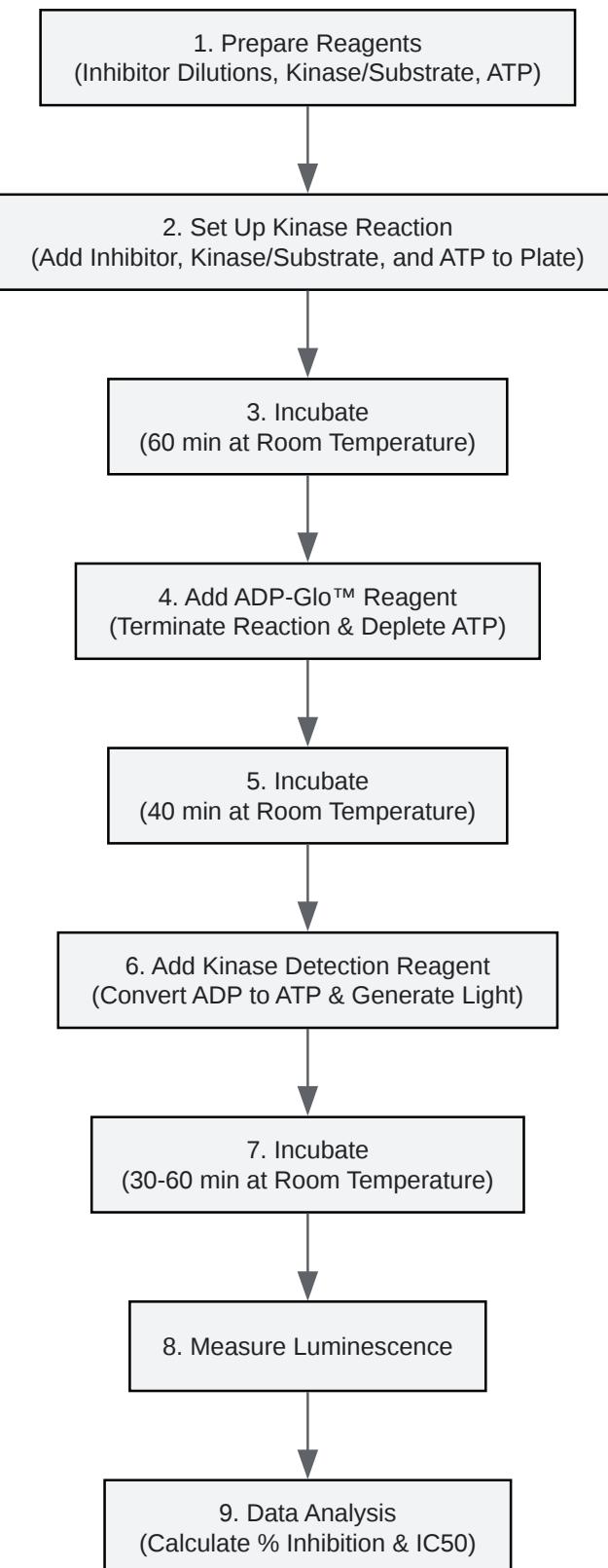
- Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]
- Incubate the plate at room temperature for 40 minutes.[5]
- Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
- Incubate the plate at room temperature for 30-60 minutes.[5]
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Normalize the data by setting the luminescence signal from the vehicle control (no inhibitor) as 100% kinase activity and the signal from a control with no kinase as 0% activity.
- Calculate the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Visualizations

Experimental Workflow



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- To cite this document: BenchChem. [Measuring Kinase Inhibition by Indazole Compounds Using the ADP-Glo™ Kinase Assay]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323484#adp-glo-kinase-assay-for-measuring-inhibition-by-indazole-compounds>

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